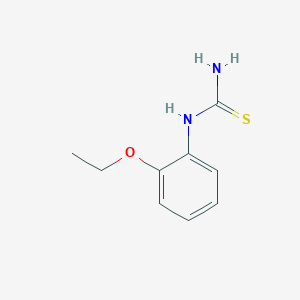

1-(2-Ethoxyphenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWYZMBGSSVKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164811 | |

| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-38-7 | |

| Record name | N-(2-Ethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(o-ethoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1516-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1516-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-2-thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Ethoxyphenyl)-2-thiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles information based on established chemical principles and data from closely related analogues to offer a predictive and practical resource for research and development.

Chemical Structure and Properties

This compound belongs to the class of N-arylthioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with an aromatic group. The "2-ethoxy" designation indicates an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring.

Molecular Structure:

-

Molecular Formula: C₉H₁₂N₂OS

-

Molecular Weight: 196.27 g/mol

-

IUPAC Name: 1-(2-ethoxyphenyl)thiourea

Predicted and Analogous Physicochemical Properties:

| Property | Value (Predicted or from Analogues) | Reference / Analogue |

| Physical State | White to off-white crystalline solid (Predicted) | General property of N-arylthioureas |

| Melting Point (°C) | 160 - 175 (Predicted Range) | Based on 1-(2-Methoxyphenyl)-2-thiourea (155-157°C) and 1-(4-Ethoxyphenyl)-2-thiourea (173°C)[1] |

| Solubility | Soluble in DMSO, acetone, and hot ethanol; sparingly soluble in water. | General solubility for substituted thioureas. |

| LogP (Predicted) | ~2.0 - 2.5 | Calculated based on structure; similar to related compounds. |

| CAS Number | Not definitively assigned. | Public databases show conflicting or no specific data. |

Spectroscopic and Crystallographic Characterization

Detailed spectroscopic and crystallographic data for this compound are not published. However, based on the known spectral characteristics of the thiourea moiety and the 2-ethoxyphenyl group, the following spectral properties can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, C=S, and aromatic C-H and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3100 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2980 - 2850 | Stretching (of ethoxy group) |

| C=S | 1300 - 1100 | Stretching |

| C-N | 1400 - 1200 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O-C | 1250 - 1000 | Asymmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals for the ethoxy protons, the aromatic protons, and the N-H protons of the thiourea group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~4.1 | Quartet | 2H | -OCH₂ CH₃ |

| ~6.9 - 7.5 | Multiplet | 4H | Aromatic Protons |

| ~8.0 - 9.0 | Broad Singlet | 2H | -NH-C(S)-NH₂ |

| ~9.5 - 10.0 | Singlet | 1H | Ar-NH -C(S)-NH₂ |

¹³C NMR: The carbon NMR spectrum will show signals for the ethoxy carbons, the aromatic carbons, and the characteristic thiocarbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -OCH₂CH₃ |

| ~64 | -OCH₂ CH₃ |

| ~110 - 150 | Aromatic Carbons |

| ~180 - 185 | C =S (Thiocarbonyl) |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.27. Common fragmentation patterns for aryl thioureas involve cleavage of the C-N bond and fragmentation of the aromatic ring.

Synthesis Methodology

The most common and direct method for the synthesis of N-arylthioureas is the reaction of an aromatic amine with a source of thiocyanate or by reacting an aryl isothiocyanate with ammonia.

General Experimental Protocol

Objective: To synthesize this compound.

Reaction Scheme:

Materials:

-

2-Ethoxyphenyl isothiocyanate (CAS: 23163-84-0)[2]

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol or Acetone (as solvent)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxyphenyl isothiocyanate (1 equivalent) in ethanol or acetone (approximately 10 mL per gram of isothiocyanate).

-

To this stirring solution, add an excess of concentrated aqueous ammonia (e.g., 3-4 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will likely form. If not, the reaction mixture can be poured into cold deionized water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted ammonia and salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified white to off-white crystalline product under vacuum.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of thiourea derivatives is known for a wide range of pharmacological effects.[3] These activities are often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in biological systems.

Known Activities of Thiourea Derivatives:

-

Anticancer: Many thiourea derivatives have shown promise as anticancer agents by inhibiting various protein kinases or inducing apoptosis.[3][4]

-

Antimicrobial: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.

-

Antioxidant: Some thiourea derivatives act as potent antioxidants.[5]

-

Enzyme Inhibition: Thioureas are known to inhibit a variety of enzymes, including tyrosinase and urease.

Hypothesized Mechanism of Action:

A common mechanism for the biological activity of thiourea derivatives involves the inhibition of key enzymes. The sulfur and nitrogen atoms can act as chelation sites for metal cofactors within an enzyme's active site, thereby inactivating it.

Conclusion

This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a reliable method for its synthesis. The provided experimental protocols and predictive data are intended to serve as a starting point for researchers to further investigate this and related compounds. The diverse biological activities of the thiourea class of molecules suggest that this compound may hold potential for various therapeutic applications, warranting further investigation into its specific biological profile.

References

An In-depth Technical Guide on 1-(2-Ethoxyphenyl)-2-thiourea (CAS Number: 63675-17-2)

Disclaimer: Publicly available scientific data specifically for 1-(2-Ethoxyphenyl)-2-thiourea (CAS 63675-17-2) is limited. This guide provides a comprehensive overview based on the established chemistry and biological activities of closely related aryl thiourea derivatives. The experimental protocols and data presented are representative of this class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

This compound belongs to the versatile class of organic compounds known as thioureas. Thioureas are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, with the general structure (R¹R²N)(R³R⁴N)C=S. These compounds are structurally analogous to ureas, with the oxygen atom of the carbonyl group replaced by a sulfur atom. This substitution significantly alters the chemical properties of the molecule, bestowing upon it a wide range of applications.

Aryl thiourea derivatives, in particular, have garnered significant attention from the scientific community due to their diverse and potent biological activities. These activities include but are not limited to antimicrobial, anticancer, antiviral, antioxidant, and enzyme inhibitory properties. The biological efficacy of these molecules is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, allowing them to interact with various biological targets such as enzymes and proteins. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, drawing upon the wealth of knowledge available for the broader family of aryl thioureas.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. |

| Melting Point | Expected to be in the range of other substituted phenylthioureas (e.g., 1-phenyl-2-thiourea: 145-150 °C).[1] |

Synthesis and Characterization

While a specific synthesis protocol for this compound has not been identified in the literature, a general and reliable method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. A plausible synthetic route for this compound would be the reaction of 2-ethoxyphenyl isothiocyanate with a source of ammonia.

Alternatively, a common method for preparing unsymmetrically substituted thioureas involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of 2-ethoxyaniline with a thiocyanate salt in the presence of an acid to form the isothiocyanate in situ, which then reacts with another molecule of the amine. A more direct approach is the reaction of 2-ethoxyaniline with benzoyl isothiocyanate followed by hydrolysis.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from a known procedure for a related compound and should be optimized for the synthesis of this compound.

Reaction: 2-ethoxyaniline + Ammonium thiocyanate → this compound

Materials:

-

2-ethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-ethoxyaniline (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

-

Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture while stirring.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid product, this compound, is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the ethoxy group protons (a triplet and a quartet).- Aromatic protons of the phenyl ring.- Broad signals for the -NH and -NH₂ protons of the thiourea moiety. |

| ¹³C NMR | - Signals for the two carbons of the ethoxy group.- Signals for the six carbons of the aromatic ring.- A characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹.- C-H stretching of the aromatic and aliphatic groups.- C=S stretching vibration around 1200-1400 cm⁻¹.- C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (196.27). |

Potential Biological Activities and Mechanisms of Action

Thiourea derivatives are known to exhibit a wide spectrum of biological activities.[2] While no specific biological studies have been reported for this compound, its activity can be inferred from related compounds.

Anticancer Activity

Many aryl thiourea derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.[3] They can also induce apoptosis (programmed cell death) in cancer cells.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to disrupt the microbial cell membrane.

Antioxidant Activity

Some thiourea derivatives have shown significant antioxidant activity.[4] They can act as free radical scavengers, protecting cells from oxidative damage.

Enzyme Inhibition

The thiourea moiety can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for many of their observed biological activities. For example, some thiourea derivatives are known inhibitors of enzymes like urease and carbonic anhydrase.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Mechanism of Thiourea Interaction with a Target Protein

Caption: Generalized mechanism of action for a thiourea derivative.

Conclusion

This compound is a member of a chemically and biologically significant class of compounds. While specific data for this particular molecule is sparse, the extensive research on analogous aryl thioureas provides a strong foundation for predicting its properties and potential applications. The synthetic routes are well-established, and the compound is expected to exhibit a range of biological activities, making it a person of interest for further investigation in drug discovery and development. Future research should focus on the specific synthesis, characterization, and biological evaluation of this compound to unlock its full potential.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Ethoxyphenyl)-2-thiourea and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-ethoxyphenyl)-2-thiourea and its derivatives, compounds of significant interest in medicinal chemistry. Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the 2-ethoxyphenyl moiety can modulate the pharmacological profile of the thiourea core, making this specific class of derivatives a promising area for drug discovery and development.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-ethoxyaniline with a thiocyanate source. A common and effective method utilizes ammonium thiocyanate in an acidic medium.

General Reaction Scheme

The synthesis proceeds via the formation of an intermediate phenylammonium chloride, which then reacts with ammonium thiocyanate to yield the desired substituted phenylthiourea.[1]

Reaction:

2-Ethoxyaniline + NH₄SCN → this compound

Experimental Protocol

A detailed experimental protocol for the synthesis of substituted monophenylthioureas is outlined below, adapted from a general method.[1]

Materials:

-

2-Ethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Thiocyanate (NH₄SCN)

-

Water

-

Ice

Procedure:

-

In a beaker, dissolve 2-ethoxyaniline (0.05 M) in a suitable solvent.

-

In a separate beaker, place concentrated HCl (10 ml).

-

Cool the beaker containing the 2-ethoxyaniline solution in an ice bath.

-

Slowly add the concentrated HCl dropwise to the cooled 2-ethoxyaniline solution to form the phenylammonium chloride salt. A solid mass may form.

-

Filter the resulting solid using a suction pump.

-

Dissolve ammonium thiocyanate (0.05 M) in water (15 ml) and add it to the phenylammonium chloride salt in a round-bottom flask.

-

Reflux the mixture for approximately 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the contents into a beaker containing crushed ice with vigorous stirring.

-

The this compound product will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry.

Yield and Characterization:

While specific yield and melting point data for this compound were not found in the searched literature, analogous reactions for other substituted monophenylthioureas have reported yields ranging from low to moderate.[1] For instance, the synthesis of 1-(2-methoxyphenyl)-2-thiourea, a closely related compound, is well-established, and the product is commercially available with a reported melting point of 155-157 °C.[2]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the synthetic strategy, typically by reacting 2-ethoxyphenyl isothiocyanate with various amines.

Preparation of 2-Ethoxyphenyl Isothiocyanate

The key intermediate, 2-ethoxyphenyl isothiocyanate, can be synthesized from 2-ethoxyaniline.

Reaction:

2-Ethoxyaniline + CS₂ → 2-Ethoxyphenyl isothiocyanate

Synthesis of N-Substituted this compound Derivatives

Once 2-ethoxyphenyl isothiocyanate is obtained, it can be reacted with a variety of primary and secondary amines to yield a diverse library of N-substituted this compound derivatives.

Reaction:

2-Ethoxyphenyl isothiocyanate + R-NH₂ → 1-(2-Ethoxyphenyl)-3-R-2-thiourea

Quantitative Data Summary

A comprehensive summary of quantitative data for this compound and its derivatives is crucial for characterization and comparison. Due to the limited specific data available in the searched literature for the target compound, the following tables are presented as templates to be populated as experimental data becomes available. For illustrative purposes, data for some analogous thiourea derivatives found in the literature are included.

Table 1: Synthesis of this compound and Analogues

| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| This compound | 2-Ethoxyaniline, NH₄SCN | Water/Acid | 1.5 | Data not available | Data not available | [1] |

| 1-(2-Methoxyphenyl)-2-thiourea | 2-Methoxyaniline, NH₄SCN | Water/Acid | - | - | 155-157 | [2] |

| Substituted Phenylthioureas | Substituted Anilines, NH₄SCN | Water/Acid | 1.5 | 4.35 - 36.75 | Varies | [1] |

Table 2: Spectroscopic Data for Thiourea Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| 1-(2-Methoxyphenyl)-2-thiourea | - | - | N-H: 3428.1, C-NH₂: 1595.8, C=C: 1527.6 | [1] |

| N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea | NH (11.55, 9.02), CH₃ (2.25), Aromatic-H (7.21-7.30) | C=S (180.1), C=O (172.5), Aromatic-C (126.8-136.5) | N-H (3200-3300), C=O (1680), C=S (1100-1200) |

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and potential biological signaling pathways is essential for understanding the synthesis and application of these compounds.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.

Caption: General workflow for the synthesis of this compound and its derivatives.

Potential Signaling Pathways

Thiourea derivatives have been reported to exert their biological effects, such as anticancer activity, through various signaling pathways. While specific pathways for this compound are not yet elucidated, related compounds have been shown to be involved in pathways like EGFR inhibition and apoptosis.[3]

Caption: Putative signaling pathway for ethoxyphenyl thiourea derivatives in cancer cells.

Conclusion

This technical guide outlines the fundamental synthetic strategies for preparing this compound and its derivatives. While a general protocol is available, further research is required to establish a specific, optimized procedure and to fully characterize the target compound and its analogues. The diverse biological activities of thiourea derivatives, coupled with the potential for structural modification, make this class of compounds a rich area for future investigation in the field of drug discovery. The provided frameworks for data presentation and visualization are intended to support and guide these future research endeavors.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]

- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Ethoxyphenyl)-2-thiourea molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxyphenyl)-2-thiourea is an aromatic thiourea derivative. The thiourea functional group is a key structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. This technical guide provides a comprehensive overview of the molecular formula, weight, and general experimental protocols, alongside a discussion of the potential biological activities and mechanisms of action based on related thiourea-containing molecules.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| CAS Number | 63675-17-2 |

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, a standard synthesis protocol for N-aryl thioureas can be adapted.

General Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-ethoxyaniline with a source of thiocyanate. A representative method involves the in-situ generation of 2-ethoxyphenyl isothiocyanate, which then reacts with an amine.

Materials:

-

2-ethoxyaniline

-

Carbon disulfide

-

Triethylamine

-

Ethyl chloroformate

-

Ammonia (aqueous solution)

-

Dichloromethane (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Formation of the Dithiocarbamate Salt: To a stirred solution of 2-ethoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0°C, add carbon disulfide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Formation of the Isothiocyanate: Cool the reaction mixture back to 0°C and add ethyl chloroformate (1.1 equivalents) dropwise. Let the reaction proceed at room temperature for 1-2 hours.

-

Reaction with Ammonia: The crude 2-ethoxyphenyl isothiocyanate solution is then treated with an excess of aqueous ammonia. The reaction is stirred vigorously for 4-6 hours at room temperature.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Thiourea derivatives are known to possess a broad spectrum of biological activities.[1][2] While specific studies on this compound are not extensively documented, the following activities are plausible based on the general class of thiourea compounds.

-

Antimicrobial Activity: Many thiourea derivatives exhibit antibacterial and antifungal properties.[3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Antioxidant Activity: The thiourea moiety can act as a scavenger of reactive oxygen species (ROS), thereby exhibiting antioxidant effects.[2]

-

Anticancer Activity: Certain thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[5]

-

Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes, including urease, tyrosinase, and cholinesterases.[6] This inhibition is typically achieved through the interaction of the sulfur and nitrogen atoms of the thiourea group with the active site of the enzyme.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Spectroscopic and Structural Elucidation of 1-(2-Ethoxyphenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Ethoxyphenyl)-2-thiourea. This document is intended to be a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol CAS Number: 63675-17-2[1]

This compound belongs to the class of thiourea derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and thiourea moieties imparts specific chemical and physical properties that are crucial for its interaction with biological targets.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are outlined below, based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.9 - 7.5 | Multiplet | 4H | Aromatic Protons |

| ~7.8 | Singlet (broad) | 1H | Ar-NH - |

| ~8.5 | Singlet (broad) | 2H | -C(S)-NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~64 | -O-CH₂ -CH₃ |

| ~112 - 130 | Aromatic Carbons |

| ~148 | Aromatic Carbon (-C-O) |

| ~181 | C =S (Thiourea) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on known data for thiourea and aromatic ether compounds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (NH₂) |

| 3200 - 3100 | Medium | N-H Stretching (Ar-NH) |

| 3050 - 3000 | Medium | Aromatic C-H Stretching |

| 2980 - 2850 | Medium | Aliphatic C-H Stretching |

| ~1620 | Strong | N-H Bending |

| 1590 - 1450 | Medium to Strong | C=C Aromatic Ring Stretching |

| ~1470 | Strong | C-N Stretching |

| ~1240 | Strong | Asymmetric C-O-C Stretching |

| ~1040 | Strong | Symmetric C-O-C Stretching |

| ~750 | Strong | C=S Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 196.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 179 | [M - NH₃]⁺ |

| 137 | [M - C₂H₅O]⁺ |

| 121 | [C₆H₄O-C₂H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on common practices for the synthesis and characterization of thiourea derivatives.

Synthesis of this compound

A common method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.

Materials:

-

2-Ethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Acetone

-

Water

Procedure:

-

A solution of 2-ethoxyaniline in a suitable organic solvent, such as acetone, is prepared.

-

An aqueous solution of ammonium thiocyanate is added to the reaction mixture.

-

Concentrated hydrochloric acid is added dropwise with stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

3.2.2. IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrumentation: An Electron Ionization (EI) mass spectrometer.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational document for the spectroscopic analysis of this compound. The provided data, although predictive, offers a strong basis for the interpretation of experimental results. Researchers are encouraged to perform the described experimental procedures to obtain and confirm the spectral data for this compound.

References

InChI and SMILES for 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea, including its chemical identifiers, physicochemical properties, and a review of related compounds to infer potential biological activities and synthesis methodologies.

Chemical Identity and Structure

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is a disubstituted thiourea derivative with the molecular formula C17H20N2O2S.[1] Its chemical structure is characterized by an ethoxyphenyl group and a methoxy-methylphenyl group attached to a central thiourea core.

| Identifier | Value |

| IUPAC Name | 1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea[2] |

| SMILES | CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C[2] |

| InChI | InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22)[2] |

| InChIKey | BONZBKYJMUKVOO-UHFFFAOYSA-N[2] |

| Molecular Formula | C17H20N2O2S[1][2] |

| Molecular Weight | 316.42 g/mol [1] |

| PubChem CID | 970442[2] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea as available in the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.

| Property | Value |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 316.124549 |

| Monoisotopic Mass | 316.124549 |

| Topological Polar Surface Area | 71.9 Ų |

| Heavy Atom Count | 22 |

| Formal Charge | 0 |

| Complexity | 399 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

Note: All data in this table is computationally generated and sourced from PubChem.[2]

Synthesis and Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. However, the synthesis of structurally similar thiourea derivatives typically involves the reaction of an isothiocyanate with a primary amine.

A plausible synthetic route, based on general methodologies for thiourea synthesis, is proposed below. This should be considered a theoretical workflow and would require experimental validation.

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. However, the broader class of thiourea derivatives has been investigated for a range of pharmacological activities. Structurally related compounds have shown potential as urease inhibitors and anti-angiogenic agents.

Urease Inhibition: Several studies have demonstrated that thiourea derivatives can act as potent inhibitors of the urease enzyme.[3][4] Urease is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. The proposed mechanism of action often involves the interaction of the thiourea sulfur atom with the nickel ions in the active site of the enzyme.

Anti-Angiogenic Activity: Research on other substituted thiourea derivatives has indicated potential anti-angiogenic effects.[5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. The mechanism of action for anti-angiogenic thioureas can involve the modulation of signaling pathways such as Vascular Endothelial Growth Factor (VEGF) signaling.

Conclusion

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is a defined chemical entity with available structural identifiers and computed physicochemical properties. While direct experimental data on its synthesis and biological activity are lacking in the public domain, the broader family of thiourea derivatives exhibits interesting pharmacological profiles, including urease inhibition and anti-angiogenic properties. Further experimental investigation is warranted to determine the specific biological effects and therapeutic potential of this compound. The provided theoretical synthesis and potential mechanisms of action can serve as a foundation for future research endeavors.

References

- 1. 1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea [chemicalbook.com]

- 2. 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | C17H20N2O2S | CID 970442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1-(2-Ethoxyphenyl)-2-thiourea: A Technical Guide to Safety and Handling

Disclaimer: Publicly available safety and toxicological data for 1-(2-Ethoxyphenyl)-2-thiourea (CAS No. 1516-38-7) is limited. This guide extrapolates information from Safety Data Sheets (SDS) and toxicological assessments of structurally related compounds, including thiourea, N-(2-Methoxyphenyl)thiourea, and other thiourea derivatives. Researchers and scientists must exercise caution and handle this compound with the understanding that the full hazard profile may not be fully characterized.

This technical guide provides an in-depth overview of the known and anticipated safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data from related thiourea compounds, this compound is anticipated to be classified as hazardous. The primary concerns include acute oral toxicity and the potential for skin sensitization.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |

Signal Word: Danger or Warning

Hazard Pictograms:

Physical and Chemical Properties

| Property | N-(2-Methoxyphenyl)thiourea | Thiourea |

| CAS Number | 1516-37-6 | 62-56-6 |

| Molecular Formula | C8H10N2OS | CH4N2S |

| Molecular Weight | 182.24 g/mol | 76.12 g/mol |

| Appearance | White to light yellow powder/crystal | White crystalline powder or solid |

| Melting Point | 155-157 °C[3] | 176-178 °C |

| Boiling Point | 307.3 ± 44.0 °C (Predicted) | Decomposes |

| Solubility | No data available | Soluble in water (137 g/L at 20 °C) |

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The data below for related compounds indicates a potential for significant toxicity.

| Toxicological Endpoint | N-(2-Methoxyphenyl)thiourea | Thiourea | 1-Phenyl-2-thiourea |

| Acute Oral Toxicity (LD50) | LDLo (Rat): 100 mg/kg[4] | LD50 (Rat): 125-1930 mg/kg bw[5] | LD50 (Rat): 3 mg/kg[6] |

| Acute Dermal Toxicity (LD50) | No data available | LD50 (Rabbit): >2800 mg/kg bw[5] | No data available |

| Acute Inhalation Toxicity (LC50) | No data available | LC50 (Rat): >195 mg/m³ (4 h)[2] | No data available |

| Skin Corrosion/Irritation | No specific data, but skin contact should be avoided. | Reported to be slightly irritating in animal studies. | No data available |

| Serious Eye Damage/Irritation | No specific data, but eye contact should be avoided. | May cause slight eye irritation. | No data available |

| Respiratory or Skin Sensitization | Potential for skin sensitization. | Cases of contact dermatitis have been reported in humans.[2] | May cause an allergic skin reaction. |

| Carcinogenicity | No data available | Suspected of causing cancer.[1][2] | No data available |

| Reproductive Toxicity | No data available | Suspected of damaging fertility or the unborn child.[1][2] | No data available |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be followed to determine the toxicological properties listed in the table above. For example, acute oral toxicity is typically determined using OECD Test Guideline 423.

Handling and Storage

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7] Inspect gloves before use.

-

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

-

Remove and wash contaminated clothing before reuse.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

Immediate medical attention is required in case of significant exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Call a poison control center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[6] |

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment (see Section 5).

-

Avoid dust formation.

-

Ensure adequate ventilation.

Environmental Precautions:

Methods for Cleaning Up:

-

Sweep up and shovel into suitable containers for disposal.[6]

-

Avoid generating dust.

-

After cleaning, flush the area with water.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. This material may be considered a hazardous waste.

Visualizations

Caption: Chemical Spill Response Workflow.

Caption: First Aid Decision Tree for Exposure.

References

- 1. molbase.com [molbase.com]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]

- 4. This compound | CAS#:63675-17-2 | Chemsrc [chemsrc.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 1-(2-Ethoxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(2-Ethoxyphenyl)-2-thiourea in antimicrobial assays. This document outlines the background, potential mechanisms of action, and detailed protocols for evaluating its efficacy against various microbial strains.

I. Introduction

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can enhance its interaction with biological targets, making it a focal point in the development of new antimicrobial agents to combat rising drug resistance.[3][4] The compound this compound, featuring an ethoxy-substituted phenyl ring, is a subject of interest for its potential antimicrobial efficacy. The presence of aromatic groups, along with the thio (C=S) and amide (H2N-C=O) functionalities, are common features in many antibacterial drugs.[5]

The mechanism of action for many thiourea derivatives is attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[1][3][6] Some derivatives have also been shown to disrupt the integrity of the bacterial cell wall.[4]

II. Data Presentation: Antimicrobial Activity

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table represents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how experimental data for this compound could be presented. These values are based on the reported activities of structurally related thiourea derivatives against common pathogens.[4][7][8][9]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 32 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |

| Candida albicans (ATCC 10231) | Fungus | 64 |

Note: These are example values and must be determined experimentally.

III. Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][10]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strain on an appropriate agar medium overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well and mix to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the series.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum without the test compound.

-

Negative Control: Wells containing only the broth medium.

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[1][6]

Materials:

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Positive control (antibiotic discs or solution)

-

Solvent control

Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of growth.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

-

Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Controls: Add the solvent to one well and a known antibiotic to another as controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

IV. Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for thiourea derivatives.

Caption: Workflow for the Broth Microdilution Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]

- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. api.pageplace.de [api.pageplace.de]

- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Application of Thiourea Derivatives in Cancer Cell Lines: A Detailed Guide for Researchers

Introduction: Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic and antiproliferative effects across a variety of cancer cell lines.[1][2][3] Their mechanism of action is often multi-faceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of thiourea derivatives as anticancer agents.

Mechanisms of Action

Thiourea derivatives exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: They have been shown to inhibit several key enzymes implicated in carcinogenesis.[4] This includes protein tyrosine kinases (PTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, as well as other enzymes like topoisomerase, carbonic anhydrase, and sirtuins.[5][6][7][8][9][10][11][12][13][14]

-

Induction of Apoptosis: Many thiourea derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells.[5][15][16] This is a critical mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or S phase, thereby preventing cancer cell replication.[1][15][16]

-

Inhibition of Angiogenesis: By targeting pathways like VEGFR-2, thiourea derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[17][10][11][18][19][20][21]

Data Summary: In Vitro Efficacy of Thiourea Derivatives

The following table summarizes the cytotoxic activity of various thiourea derivatives against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50), half-maximal lethal concentration (LC50), or half-maximal growth inhibition (GI50) values.

| Derivative Class/Compound | Cancer Cell Line(s) | Cell Line Type | IC50/LC50/GI50 (µM) | Reference(s) |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | Mixed | 3 - 14 | [1] |

| Bis-thiourea structure | Human leukemia | Leukemia | As low as 1.50 | [1] |

| Non-metal-containing thiourea derivatives | Breast, Lung | Breast, Lung | 7 - 20 (LC50) | [1] |

| Aromatic derivatives from indole | Lung, Liver, Breast | Lung, Liver, Breast | < 20 (LC50) | [1] |

| 4-nitrobenzoyl-3-allylthiourea | MCF-7 | Breast | 225 | [1] |

| Phenyl-bis phenylthiourea | Multiple malignant cell lines | Mixed | Nanomolar concentrations | [1] |

| Luminescence iridium complexes (32S, 33S, 35S) | Various, including drug-resistant lines | Mixed | 1.26 - 2.96 | [1] |

| 3-(Trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | ≤ 10 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 | Metastatic Colon Cancer | 1.5 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 | Chronic Myelogenous Leukemia | 6.3 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 | Primary Colon Cancer | 9.0 | [4] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 | Lung | 0.2 | [4] |

| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (10S enantiomer) | MCF7, T47D, MDA-MB-453 | Breast | 3.0 - 5.5 | [4] |

| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (10R enantiomer) | MCF7, T47D, MDA-MB-453 | Breast | 5 - 13 | [4] |

| Pyridin-2-yl substituted thiourea derivative (20) | MCF-7, SkBR3 | Breast | 1.3, 0.7 | [4] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231, MDA-MB468, MCF7 | Breast | 3.0, 4.6, 4.5 (GI50) | [4] |

| Bis-benzo[d][1][18]dioxol-5-yl thioureas (44, 45, 46) | HepG2, HCT116, MCF-7 | Liver, Colon, Breast | 1.1 - 2.8 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | Colon, Liver, Breast | 1.11, 1.74, 7.0 | [22] |

| TKR15 | A549 | Lung | 0.21 | [23] |

| Quinazoline-thiourea sorafenib analog (10b) | - | - | 0.02 (EGFR), 0.05 (VEGFR-2) | [6] |

| Quinazoline-thiourea sorafenib analog (10q) | - | - | 0.01 (EGFR), 0.08 (VEGFR-2) | [6] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human lung carcinoma panel | Lung | 2.5 - 12.9 | [15][16] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | Lung, Colon, Breast, Liver | 1.86 - 9.92 | [20] |

Signaling Pathway Diagrams

The anticancer activity of thiourea derivatives is often attributed to their ability to interfere with critical signaling pathways.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to guide the evaluation of novel thiourea derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Selected cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile plates

-

Thiourea derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[24] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[24][25]

-

Compound Treatment: Prepare serial dilutions of the thiourea derivative in complete medium.[24] Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control.[24]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[24]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[24] Incubate for an additional 2-4 hours at 37°C.[24][25]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the thiourea derivative at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Grow and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Thiourea derivatives represent a versatile scaffold for the development of novel anticancer agents. Their ability to target multiple cancer-associated pathways provides a strong rationale for their continued investigation. The protocols and data presented here offer a foundational framework for researchers to explore the therapeutic potential of these compounds in various cancer cell lines. Further preclinical and in vivo studies are warranted to translate these promising in vitro findings into clinical applications.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 10. Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Application Notes and Protocols for 1-(2-Ethoxyphenyl)-2-thiourea in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-(2-ethoxyphenyl)-2-thiourea as a versatile ligand in coordination chemistry. The protocols detailed herein are based on established methodologies for analogous thiourea derivatives and are intended to serve as a foundational guide for the exploration of its coordination complexes and their therapeutic potential.

Introduction

Thiourea derivatives are a significant class of ligands in coordination chemistry, valued for their ability to coordinate with a wide range of metal ions through their sulfur and nitrogen donor atoms.[1] The resulting metal complexes have garnered considerable interest due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The ligand, this compound, incorporates an ethoxyphenyl moiety, a structural feature present in numerous biologically active compounds. The coordination of this ligand to metal centers can modulate its biological efficacy and offers a promising avenue for the development of novel metallodrugs.[2][3]

Data Presentation

Spectroscopic Data of this compound and Analogues

Due to the limited availability of specific data for this compound, representative spectroscopic data from closely related analogues are presented below for comparative purposes.

| Compound | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | δ ¹H (N-H) (ppm) | δ ¹³C (C=S) (ppm) | Reference |

| 1-(2-Methoxyphenyl)-2-thiourea | ~730-750 | ~3150-3400 | ~9.5 & ~7.9 | ~180-182 | [4][5] |

| 1-Phenyl-3-(...)thiourea Derivatives | ~740-780 | ~3100-3400 | ~9.0-10.0 | ~178-181 | [6] |

| N-Aryl Thiourea Derivatives | ~730-780 | ~3150-3350 | ~8.5-10.5 | ~179-183 | [5] |

Note: The exact positions of spectroscopic peaks will vary depending on the solvent and the specific substitution pattern.

Crystallographic Data of a Representative Thiourea Metal Complex

The following table summarizes key crystallographic parameters for a representative silver(I)-thiourea complex, illustrating the typical coordination environment.

| Parameter | Value |

| Complex | [Ag(T2)₂]OTf |

| Empirical Formula | C₄₂H₄₀AgF₃N₄O₃P₂S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1405(16) |

| b (Å) | 9.7015(12) |

| c (Å) | 14.790(2) |

| β (°) | 106.547(7) |

| Volume (ų) | 1531.0(4) |

| Selected Bond Lengths (Å) | |

| Ag1-P1 | 2.4198(11) |

| Ag1-P2 | 2.4270(13) |

| Ag1-S1 | 2.6725(8) |

| Ag1-S2 | 2.7028(9) |

Data from a related phosphine-containing thiourea silver complex.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and reliable method for the synthesis of N-aryl thioureas from the corresponding amine.

Materials:

-

2-Ethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Reflux apparatus

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Add concentrated hydrochloric acid (2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of a Transition Metal Complex with this compound

This protocol outlines a general procedure for the synthesis of metal complexes with N-aryl thiourea ligands.

Materials:

-

This compound (ligand)

-

A suitable metal salt (e.g., CuCl₂, NiCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (2 equivalents) in warm ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

-

A change in color or the formation of a precipitate usually indicates complex formation.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating.

-

Collect the precipitated complex by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

-

Characterize the synthesized complex using FTIR, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of metal complexes.